Cyclopentyl(thiophen-3-yl)methanamine hydrochloride

説明

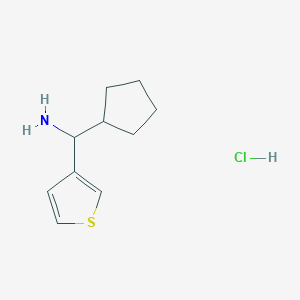

Cyclopentyl(thiophen-3-yl)methanamine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclopentyl group attached to a thiophen-3-ylmethanamine moiety, with a hydrochloride counterion to enhance its solubility and stability.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with thiophene-3-carboxaldehyde and cyclopentylamine as the primary starting materials.

Reaction Steps: The reaction involves the formation of an imine intermediate through the condensation of thiophene-3-carboxaldehyde with cyclopentylamine. This intermediate is then reduced to form the final product, cyclopentyl(thiophen-3-yl)methanamine.

Reduction Methods: Common reduction methods include catalytic hydrogenation or the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrochloride Formation: The free base is then treated with hydrochloric acid to form the hydrochloride salt, which is more stable and soluble in organic solvents.

Industrial Production Methods:

Scale-Up Considerations: Industrial production involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time.

Purification Techniques: Purification is typically achieved through recrystallization or chromatographic methods to ensure the final product meets quality standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as oximes or amides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: Substitution reactions can occur at the thiophene ring, leading to the formation of different thiophene derivatives.

Common Reagents and Conditions:

Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution Reagents: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Oximes, amides, and other oxidized derivatives.

Reduction Products: Reduced amines and other derivatives.

Substitution Products: Different thiophene derivatives with various substituents.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds similar to cyclopentyl(thiophen-3-yl)methanamine hydrochloride exhibit significant anticancer properties. For instance, fused thiophene derivatives, which include structures related to this compound, have been reported to treat various cancers by inhibiting tumor growth. These compounds have demonstrated cytotoxic activities against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 99 nM, making them potent candidates for further development in cancer therapies .

Antiviral Properties

The compound's potential as an antiviral agent has also been explored. It has been linked to therapeutic strategies against viral infections, including HIV and hepatitis viruses. The mechanism involves the inhibition of key viral enzymes or pathways critical for viral replication, thus reducing the viral load in infected individuals .

Treatment of Neurological Disorders

This compound and its derivatives have shown promise in treating neurological disorders such as depression and anxiety. Research indicates that these compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation .

Enzyme Inhibition

The compound has been studied for its ability to inhibit cytochrome P450 enzymes (CYP2A6 and CYP2A13), which are involved in the metabolism of various drugs and toxins. Inhibition of these enzymes can lead to reduced activation of carcinogenic compounds found in tobacco smoke, presenting a potential application in smoking cessation therapies .

Solubility Enhancement

One of the challenges with many small molecules is their poor solubility, which limits their bioavailability. This compound can be formulated with dendritic polymers like polyamidoamine dendrimers to enhance solubility and controlled release characteristics . This formulation strategy is crucial for improving therapeutic outcomes in clinical settings.

Case Studies

作用機序

The mechanism by which cyclopentyl(thiophen-3-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

類似化合物との比較

Cyclopentyl(thiophen-3-yl)methanamine hydrochloride is unique due to its specific structural features. Similar compounds include:

Cyclopentylmethanamine: Lacks the thiophene ring, resulting in different chemical properties and biological activities.

Thiophen-3-ylmethanamine: Lacks the cyclopentyl group, leading to variations in reactivity and applications.

Other Thiophene Derivatives: Variations in the substituents on the thiophene ring can result in different properties and uses.

生物活性

Cyclopentyl(thiophen-3-yl)methanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a cyclopentyl group linked to a thiophene ring and an amine functional group. The structural characteristics of this compound suggest potential interactions with biological targets, particularly in oncology.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells .

- Apoptosis Induction : The compound has been observed to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated against several cancer cell lines, with the following results:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 45 | CDK2 inhibition, apoptosis induction |

| HCT-116 | 6 | CDK2 inhibition, apoptosis induction |

| HepG-2 | 48 | Moderate activity, potential for further studies |

These findings indicate that the compound exhibits potent activity against breast (MCF-7) and colorectal (HCT-116) cancer cells, with IC50 values significantly lower than those of established chemotherapeutics like sorafenib .

Structure-Activity Relationship (SAR)

The SAR studies have elucidated the importance of specific functional groups in enhancing the biological activity of this compound. For instance:

- Thiophene Ring : The presence of the thiophene moiety is crucial for binding affinity and activity against CDK2.

- Cyclopentyl Group : Variations in the size and nature of substituents on the cyclopentyl ring can influence the potency and selectivity of the compound .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on MCF-7 Cells : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

- HCT-116 Cell Line Analysis : Further experimentation revealed that this compound not only inhibited cell proliferation but also altered cell cycle progression, indicating a dual mechanism involving both cytotoxicity and cell cycle arrest .

特性

IUPAC Name |

cyclopentyl(thiophen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS.ClH/c11-10(8-3-1-2-4-8)9-5-6-12-7-9;/h5-8,10H,1-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQBIRAGLNTDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CSC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。